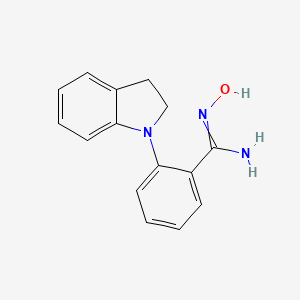
Piperidine-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Piperidine-3-carboxamide hydrochloride is a chemical compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of osteoporosis and other bone-related diseases .
作用機序
Target of Action
Piperidine-3-carboxamide hydrochloride is a derivative of piperidine, a heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives have been known to interact with various biological targets, leading to changes in cellular functions . For instance, some piperidine derivatives have shown anticancer properties by interacting with crucial signaling pathways essential for the establishment of cancers .
Biochemical Pathways
Piperidine derivatives have been reported to exhibit antiproliferative and antimetastatic effects on various types of cancers, suggesting their involvement in cancer-related biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its melting point (103-106 °c) and boiling point (23761°C), suggest that it may have certain bioavailability characteristics .
Result of Action
Piperidine derivatives have been reported to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-3-carboxamide hydrochloride typically involves the hydrogenation of pyridine derivatives using various catalysts such as cobalt, ruthenium, and nickel . The reaction conditions often include mild temperatures and pressures to ensure regioselective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction parameters. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products .
化学反応の分析
Types of Reactions
Piperidine-3-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Piperidine-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Piperidinone: A ketone derivative of piperidine, used in various chemical reactions.
Spiropiperidines: Compounds with a spiro-connected piperidine ring, known for their biological activity.
Uniqueness
Piperidine-3-carboxamide hydrochloride is unique due to its specific inhibitory activity against cathepsin K, which is not commonly observed in other piperidine derivatives . This makes it a valuable compound for the development of anti-osteoporosis drugs .
特性
CAS番号 |
828300-58-9 |
|---|---|
分子式 |
C6H13N2O+ |
分子量 |
129.18 g/mol |
IUPAC名 |
hydron;piperidine-3-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/p+1 |
InChIキー |
BVOCPVIXARZNQN-UHFFFAOYSA-O |
SMILES |
C1CC(CNC1)C(=O)N.Cl |
正規SMILES |
[H+].C1CC(CNC1)C(=O)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline](/img/structure/B1423894.png)

![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)




![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)





